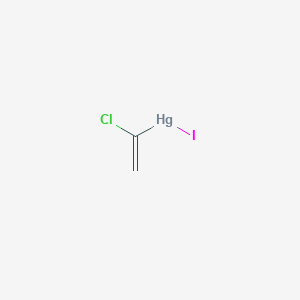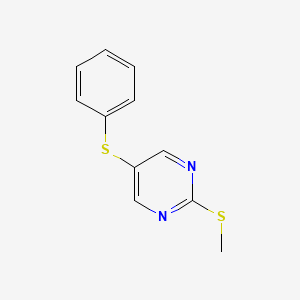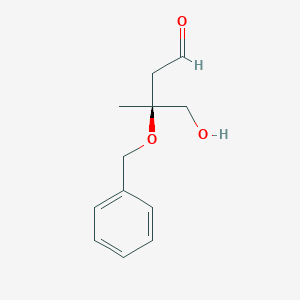
(3S)-3-(Benzyloxy)-4-hydroxy-3-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(Benzyloxy)-4-hydroxy-3-methylbutanal: is an organic compound with a unique structure that includes a benzyloxy group, a hydroxy group, and a methyl group attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(Benzyloxy)-4-hydroxy-3-methylbutanal typically involves the protection of functional groups, selective oxidation, and reduction reactions. One common method includes the following steps:
Protection of the Hydroxy Group: The hydroxy group is protected using a suitable protecting group such as a benzyl group.
Oxidation: The protected intermediate is then subjected to oxidation to introduce the aldehyde functionality.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3S)-3-(Benzyloxy)-4-hydroxy-3-methylbutanal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3S)-3-(Benzyloxy)-4-hydroxy-3-methylbutanal is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Studies: The compound can be used to study enzyme-catalyzed reactions involving aldehydes and alcohols.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-(Benzyloxy)-4-hydroxy-3-methylbutanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The benzyloxy group may also interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
(3S)-4-(Benzyloxy)-3-hydroxybutanoic acid: Contains a similar benzyloxy group but differs in the presence of a carboxylic acid instead of an aldehyde.
(3S)-3-(Benzyloxy)-L-Aspartic Acid: Similar structure with an additional amino group and carboxylic acid functionality.
Uniqueness:
Functional Groups: The combination of benzyloxy, hydroxy, and aldehyde groups in (3S)-3-(Benzyloxy)-4-hydroxy-3-methylbutanal provides unique reactivity and potential for diverse chemical transformations.
Applications: Its specific structure makes it suitable for applications in various fields, including drug development and material science.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62222-33-7 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(3S)-4-hydroxy-3-methyl-3-phenylmethoxybutanal |
InChI |
InChI=1S/C12H16O3/c1-12(10-14,7-8-13)15-9-11-5-3-2-4-6-11/h2-6,8,14H,7,9-10H2,1H3/t12-/m0/s1 |
InChI Key |
VZIOWTWTNXUYAI-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@](CC=O)(CO)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CC=O)(CO)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


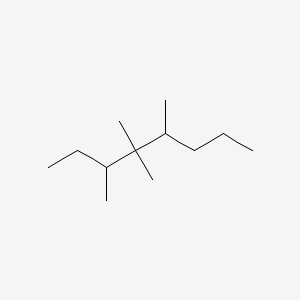
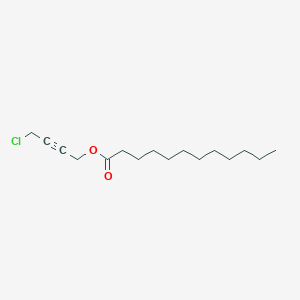
![4-(1,3-Diazabicyclo[3.1.0]hexan-2-yl)butan-1-ol](/img/structure/B14561238.png)
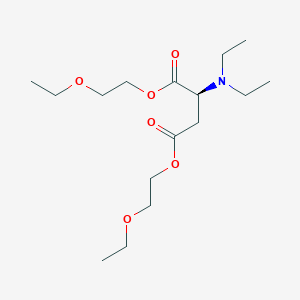

![2,2'-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane)](/img/structure/B14561251.png)
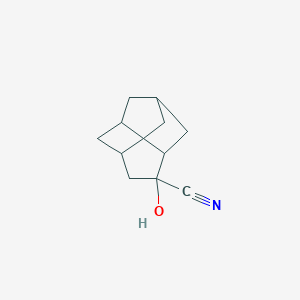
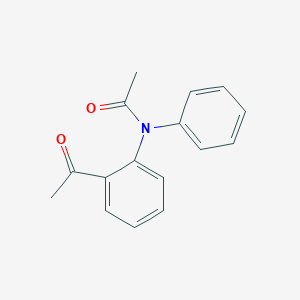
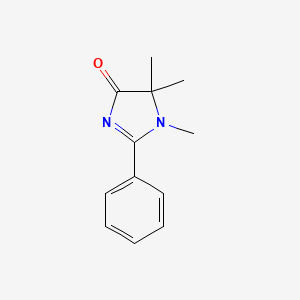
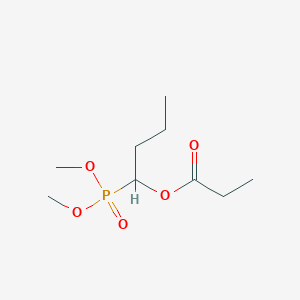
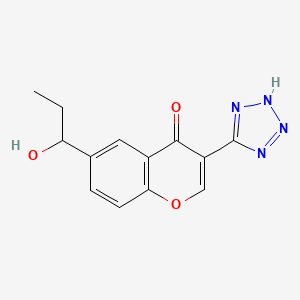
![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine](/img/structure/B14561290.png)
